Cas no 2137867-09-3 (N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide structure](https://www.kuujia.com/scimg/cas/2137867-09-3x500.png)
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide
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- Inchi: 1S/C7H12N2O/c1-5(10)9-7-2-6(8,3-7)4-7/h2-4,8H2,1H3,(H,9,10)
- InChI Key: FZUVPMJBKAKQBZ-UHFFFAOYSA-N
- SMILES: C(NC12CC(N)(C1)C2)(=O)C
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93825-500MG |
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide |
2137867-09-3 | 95% | 500MG |
¥ 6,402.00 | 2023-03-16 | |
Enamine | EN300-1067609-10.0g |
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide |
2137867-09-3 | 10g |
$10553.0 | 2023-06-10 | ||
Enamine | EN300-1067609-10g |
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide |
2137867-09-3 | 95% | 10g |
$4545.0 | 2023-10-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93825-100MG |
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide |
2137867-09-3 | 95% | 100MG |
¥ 2,402.00 | 2023-03-16 | |
Enamine | EN300-1067609-1.0g |
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide |
2137867-09-3 | 1g |
$2454.0 | 2023-06-10 | ||
Enamine | EN300-1067609-5.0g |
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide |
2137867-09-3 | 5g |
$7118.0 | 2023-06-10 | ||
Enamine | EN300-1067609-0.25g |
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide |
2137867-09-3 | 95% | 0.25g |
$972.0 | 2023-10-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93825-250mg |
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide |
2137867-09-3 | 95% | 250mg |
¥3840.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93825-1g |
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide |
2137867-09-3 | 95% | 1g |
¥9603.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93825-100mg |
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide |
2137867-09-3 | 95% | 100mg |
¥2402.0 | 2024-04-22 |
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide Related Literature
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
Additional information on N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide
Professional Introduction to N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide (CAS No. 2137867-09-3)
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide, a compound with the chemical identifier CAS No. 2137867-09-3, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate bicyclic structure and functional amide group, has garnered considerable attention due to its potential applications in drug discovery and development.
The molecular framework of N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide is a testament to the ingenuity of synthetic organic chemistry. The presence of a bicyclo[1.1.1]pentane core imparts unique steric and electronic properties to the molecule, making it a promising candidate for modulating biological pathways. Specifically, the amide functionality not only enhances solubility but also provides a site for further derivatization, enabling the creation of novel analogs with tailored pharmacological profiles.
In recent years, there has been a surge in research focused on developing small molecules that can interact with complex biological targets. N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide has emerged as a key player in this landscape due to its ability to engage with various enzymes and receptors involved in critical metabolic and signaling pathways. For instance, studies have indicated that this compound may exhibit inhibitory effects on certain kinases, which are pivotal in cancer progression and inflammation.
The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide involves a multi-step process that showcases the expertise of modern synthetic methodologies. Key steps include the formation of the bicyclic core through intramolecular cyclization reactions, followed by functionalization at the amine group to introduce the acetamide moiety. Advanced techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to achieve high yields and enantiopurity, ensuring that the final product meets stringent pharmaceutical standards.
One of the most compelling aspects of N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide is its potential therapeutic applications. Preclinical studies have demonstrated its efficacy in models of neurological disorders, where it has shown promise in attenuating symptoms associated with neuroinflammation and oxidative stress. The compound's ability to cross the blood-brain barrier further enhances its appeal as a potential treatment for central nervous system disorders.
Moreover, the structural versatility of N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide allows for extensive structural modifications, enabling researchers to fine-tune its pharmacokinetic and pharmacodynamic properties. By incorporating different substituents at strategic positions within the molecule, it is possible to optimize solubility, bioavailability, and target specificity. This flexibility has opened up new avenues for drug design and development, particularly in the context of personalized medicine.
The role of computational chemistry in elucidating the mechanisms of action of N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound interacts with biological targets at the atomic level. These insights have not only helped validate experimental findings but also guided the design of next-generation derivatives with enhanced therapeutic efficacy.
As research into N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide progresses, it is anticipated that new therapeutic applications will continue to emerge. The compound's unique structural features and biological activities make it a valuable tool for exploring novel treatment strategies across multiple disease indications. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical reality.
In conclusion, N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide (CAS No. 2137867-09-3) stands out as a remarkable example of how innovative chemical design can lead to breakthroughs in medicine and biology. Its complex structure, versatile reactivity, and promising biological activities position it as a cornerstone in contemporary drug discovery efforts.
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